N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with two furan moieties: one at position 5 (furan-2-yl) and another as a furan-2-ylmethyl group at position 2. The acetamide side chain features a 3-bromophenyl group, contributing to its distinct electronic and steric profile. This compound belongs to a broader class of sulfanyl-acetamide triazole derivatives, which are studied for their diverse pharmacological activities, including anti-inflammatory and anti-exudative effects .
Properties
Molecular Formula |
C19H15BrN4O3S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrN4O3S/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
RWFNRPIZYSUHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Furan Groups: The furan rings can be introduced through a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while nucleophilic substitution at the bromophenyl group can introduce various functional groups.
Scientific Research Applications
Anticancer Applications
Research has shown that compounds containing triazole moieties exhibit promising anticancer properties. In vitro studies have indicated that N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit tumor growth effectively. A notable study demonstrated that derivatives of this compound displayed significant cytotoxic effects against various cancer cell lines, suggesting potential as lead compounds for cancer therapy .
Case Study: Anticancer Activity
A multicellular spheroid model was used to evaluate the anticancer efficacy of related triazole compounds. The results indicated a strong inhibitory effect on tumor growth, highlighting the potential of these compounds in developing new cancer treatments.
Antimicrobial Applications
The compound has also been tested for its antimicrobial properties. Studies have shown that this compound exhibits higher antibacterial activity compared to traditional antibiotics against resistant bacterial strains. This suggests its utility in treating infections caused by multidrug-resistant pathogens .
Case Study: Antimicrobial Testing
In vitro tests conducted on various bacterial strains revealed that certain sulfanyltriazoles, including this compound, exhibited potent antibacterial effects. These findings support the exploration of this compound as a potential therapeutic agent for resistant infections.
Anti-inflammatory Applications
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it could act as an inhibitor of key inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or other active sites, while the bromophenyl and furan groups may enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Heteroaromatic Group Replacements
- Pyridinyl vs. Pyridine-containing analogs may exhibit altered solubility and target affinity compared to furan derivatives. Thiophene vs. Furan:
- Compounds like 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole () and N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () feature thiophene substituents.
Alkyl/Aryl Group Variations
- Methylphenyl vs. Furanmethyl :
Acetamide Side Chain Modifications
- Halogenated Phenyl Groups: The 3-bromophenyl group in the target compound contrasts with analogs like N-(2-chloro-5-(trifluoromethyl)phenyl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which features a trifluoromethyl group.
Anti-Exudative Activity
- Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate potent anti-exudative effects in rodent models, with 15 out of 21 synthesized compounds surpassing or matching diclofenac sodium’s efficacy. The furan substituent’s electron-donating properties likely enhance anti-inflammatory activity by modulating cyclooxygenase (COX) inhibition .
Ion Channel Modulation
- VUAA-1 and OLC-12 () share the triazole-thioacetamide core but act as Orco channel agonists/antagonists. The target compound’s furan groups may reduce ion channel affinity compared to pyridine-containing analogs like OLC-12, which show higher potency in insect Olfactory Receptor co-receptor (Orco) modulation .
Physical Properties
- Melting Points :
Biological Activity
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of aromatic and heterocyclic structures, which may impart unique pharmacological properties. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16BrN5O2S, with a molecular weight of 470.3 g/mol. The compound contains several functional groups that are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16BrN5O2S |
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | VQPCMEXPPDRDQB-UHFFFAOYSA-N |
Antibacterial Activity
Research indicates that compounds containing furan and triazole moieties often exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the triazole ring in this compound may enhance its antibacterial activity through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar furan-containing compounds have demonstrated efficacy against drug-resistant fungal strains. For example, studies have shown that certain triazole derivatives possess potent antifungal activity against Candida species and other pathogenic fungi . The mechanism may involve interference with fungal sterol biosynthesis or cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound is supported by studies on related triazole derivatives that exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells through various pathways . The specific action mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related furan derivative inhibited E. coli growth at a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests that this compound could similarly exhibit effective antibacterial properties .
- Antifungal Activity : Another study highlighted the effectiveness of triazole derivatives against drug-resistant Candida strains. The results indicated that these compounds could serve as potential therapeutic agents for treating fungal infections .
- Cytotoxicity in Cancer Research : Research on structurally similar compounds revealed significant cytotoxicity against the MCF-7 breast cancer cell line. This indicates a promising avenue for further exploration of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can purity be optimized?
- Methodology : Use a multi-step approach involving (i) condensation of furan-2-carbaldehyde with thiocarbohydrazide to form the triazole core, (ii) alkylation with propargyl bromide to introduce the furylmethyl group, and (iii) coupling with 3-bromophenylacetic acid via EDCl/HOBt-mediated amide bond formation . Optimize yield by varying solvents (e.g., DMF vs. THF), reaction temperatures (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to confirm bond lengths, angles, and supramolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking). Crystallize the compound from dichloromethane/hexane mixtures. Compare experimental data with computational models (DFT/B3LYP/6-31G*) for validation .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the anti-exudative activity of this compound, and how are contradictions in bioactivity data resolved?
- Methodology : Use a rat formalin-induced paw edema model. Administer the compound orally (10–50 mg/kg) and measure edema volume at 0.5, 1, and 2 hours post-injection. Resolve data contradictions (e.g., variable efficacy across studies) by standardizing animal strains, dosing protocols, and inflammation markers (e.g., TNF-α, IL-6 ELISA) .
Q. What mechanistic insights exist for its anti-inflammatory activity, and how can target engagement be confirmed?
- Enzyme assays : Measure IC50 values against recombinant COX-2/LOX using colorimetric substrates (e.g., prostaglandin detection for COX-2).
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Prioritize residues (e.g., Arg120, Tyr355) for mutagenesis studies .
Q. How do substituents on the triazole and phenyl rings influence structure-activity relationships (SAR)?
- Methodology : Synthesize derivatives with halogens (Cl, F), methoxy, or nitro groups at the 3-bromophenyl or triazole positions. Compare anti-exudative activity (IC50) and logP values (HPLC-derived). For example, 3-fluoro analogs may enhance metabolic stability but reduce solubility .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodology :
- Salt formation : Test hydrochloride or sodium salts.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (assessed via shake-flask method).
- Nanoformulation : Encapsulate in PLGA nanoparticles; characterize size (DLS) and release kinetics (dialysis bag method) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodology : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6 liability). Validate with microsomal stability assays (rat/human liver microsomes) and Ames test for mutagenicity .
Q. What analytical techniques resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?
- Methodology : For complex 1H NMR splitting (e.g., furan protons), use 2D techniques (COSY, HSQC) to assign peaks. Compare with computed NMR spectra (GIAO method, Gaussian 16) .
Tables for Key Data
| Crystallographic Data | Bond Length (Å) | Angle (°) | Interactions |
|---|---|---|---|
| C7–S1 (triazole-thioether) | 1.812 | 111.7 | N–H⋯O (2.89 Å) |
| C12–Br1 (bromophenyl) | 1.901 | 120.3 | π-π (3.48 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
